molecular formula C21H29N3O4S B12746701 Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- CAS No. 85868-60-6

Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-

Cat. No.: B12746701
CAS No.: 85868-60-6
M. Wt: 419.5 g/mol
InChI Key: IAIVBMQVKMKUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A methanesulfonamide group (-SO₂NH₂) attached to a para-substituted phenyl ring.
  • A propoxy linker (-O-(CH₂)₃-) connecting the phenyl ring to a piperazine moiety.
  • A 4-methoxyphenyl group substituted on the piperazine nitrogen.

This compound shares structural motifs common in bioactive molecules targeting neurological and cardiovascular systems, such as histamine H₃ receptors, NMDA receptors, and ion channels . Its design likely optimizes interactions with G protein-coupled receptors (GPCRs) or ligand-gated ion channels, leveraging the sulfonamide group for hydrogen bonding and the piperazine-propoxy-phenyl backbone for hydrophobic and π-π interactions .

Properties

CAS No.

85868-60-6

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C21H29N3O4S/c1-27-20-10-6-19(7-11-20)24-15-13-23(14-16-24)12-3-17-28-21-8-4-18(5-9-21)22-29(2,25)26/h4-11,22H,3,12-17H2,1-2H3

InChI Key

IAIVBMQVKMKUJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=C(C=C3)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylpiperazine with 4-(3-chloropropoxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of a nitro group results in an amine .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methanesulfonamide derivatives typically involves the reaction of appropriate sulfonamides with various amines or phenolic compounds. Characterization methods such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

The biological activity of methanesulfonamide derivatives can be categorized into several key areas:

Antimicrobial Activity

Research indicates that methanesulfonamide derivatives exhibit antimicrobial properties against a range of pathogens. For example, studies have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be below 50 µg/mL in some cases, demonstrating their potential as antibacterial agents .

Anticancer Properties

Compounds similar to methanesulfonamide have been investigated for their anticancer effects. In vitro studies reveal that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents. For instance, derivatives containing piperazine structures have shown promising results in inhibiting tumor growth by targeting specific cellular pathways .

Enzyme Inhibition

Methanesulfonamide derivatives may act as inhibitors of key enzymes involved in disease processes. Notably, some studies suggest that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. Compounds with IC50 values lower than 5 µM have been reported, indicating strong potential for therapeutic applications.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of methanesulfonamide derivatives, several compounds were synthesized and tested against common pathogens. The results indicated significant antibacterial activity, particularly against Pseudomonas aeruginosa, with some derivatives achieving MIC values indicative of effective inhibition.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of methanesulfonamide derivatives demonstrated promising results in inhibiting the proliferation of breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the compound's potential for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

a) N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide (32151-76-1)

  • Key Difference : Replaces methanesulfonamide with acetamide (-NHCOCH₃).
  • Impact : The acetamide group reduces polarity (PSA = 74.27 vs. ~100 for sulfonamide) and alters hydrogen-bonding capacity. This may enhance blood-brain barrier permeability compared to the target compound .
  • Pharmacological Relevance : Similar piperazine-propoxy-phenyl scaffolds are associated with antiarrhythmic (class II/III) and NMDA receptor-modulating activities .

b) EU-93-94 ((S)-N-(4-(3-(4-(3,4-dichlorophenyl)-piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanesulfonamide)

  • Key Difference : Substitutes 4-methoxyphenyl with 3,4-dichlorophenyl on the piperazine.
  • Impact : The electron-withdrawing chlorine atoms enhance affinity for NMDA receptor subunits (Ki < 100 nM), likely due to increased hydrophobic interactions and altered electronic effects at the receptor binding site. The target compound’s methoxy group may favor interactions with serotonin or histamine receptors instead .

Sulfonamide vs. Non-Sulfonamide Derivatives

a) Ciproxifan (Cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)ketone)

  • Key Difference : Replaces sulfonamide with a cyclopropyl ketone and substitutes piperazine with an imidazole .
  • Impact : Retains high potency as a histamine H₃ receptor antagonist (Ki = 0.5–1.9 nM) but shows reduced selectivity for NMDA receptors. The target compound’s sulfonamide may improve solubility and metabolic stability .

b) N-[4-[2-Hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide

  • Key Difference: Replaces piperazine with an imidazole-phenoxy-ethylamine chain.
  • Impact : Exhibits dual antiarrhythmic activity (class II/III) with IC₅₀ values < 10 μM in cardiac models. The target compound’s piperazine linker may offer better conformational rigidity for receptor binding .

Substituent Effects on Piperazine Ring

a) 1-Propanone,1-[2-[2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]-3-phenyl

  • Key Difference: Adds a phenylpropanone group to the central phenyl ring.
  • ~100 for sulfonamide derivatives) but enhancing lipophilicity for CNS targeting .

b) Tandutinib (4-[6-Methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl]-N-[4-(1-methylethoxy)phenyl]piperazine-1-carboxamide)

  • Key Difference : Incorporates a quinazoline core and replaces 4-methoxyphenyl with isopropoxy-phenyl .
  • Impact : Shows tyrosine kinase inhibition (IC₅₀ < 50 nM) for cancer therapy, highlighting how piperazine-propoxy modifications can diversify therapeutic applications beyond neurological targets .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chlorine or fluorine substituents (e.g., EU-93-94) enhance NMDA receptor affinity, while methoxy groups (target compound) may favor GPCR interactions .
  • Linker Flexibility : Propoxy chains balance flexibility and rigidity; shorter or branched linkers (e.g., ciproxifan) reduce NMDA activity but improve H₃ receptor selectivity .
  • Sulfonamide vs. Acetamide : Sulfonamide derivatives generally exhibit higher solubility and metabolic stability, whereas acetamide analogues (e.g., 32151-76-1) improve CNS penetration .

Data Tables

Table 1: Physicochemical Properties

Compound PSA (Ų) LogP Molecular Weight Key Target
Target Compound ~100 3.2* ~500* NMDA/GPCRs
EU-93-94 95 3.8 567.4 NMDA (GluN2B)
32151-76-1 74.27 2.5 399.48 Antiarrhythmic (class II/III)
Ciproxifan 55 3.0 326.4 Histamine H₃ receptor

*Estimated based on structural analogues.

Table 2: Pharmacological Activities

Compound IC₅₀/Ki (nM) Receptor/Target Reference
Target Compound N/A* NMDA/GPCRs
EU-93-94 85 NMDA (GluN2B)
Ciproxifan 0.5–1.9 Histamine H₃ receptor
Antiarrhythmic Agent () <10,000 Cardiac ion channels

Biological Activity

Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is a compound that has gained attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its chemical properties, biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-
  • Molecular Formula : C22H29N3O5S
  • CAS Number : 700862-18-6
  • Molecular Weight : 429.55 g/mol

Biological Activity

Methanesulfonamide derivatives have shown a range of biological activities, particularly in relation to their interactions with various receptors and enzymes.

1. Dopamine Receptor Affinity

Research indicates that compounds similar to Methanesulfonamide exhibit significant affinity for dopamine receptors, particularly the D4 receptor. For instance, a related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating potent binding affinity . This suggests potential applications in treating disorders linked to dopamine dysregulation, such as schizophrenia and Parkinson's disease.

The mechanism by which Methanesulfonamide exerts its biological effects is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydropteroate synthase, disrupting folic acid synthesis in bacteria . This could imply a potential antimicrobial action.
  • Receptor Modulation : By interacting with neurotransmitter receptors (e.g., dopamine receptors), Methanesulfonamide may modulate neurotransmission pathways, potentially influencing mood and behavior.

Research Findings and Case Studies

Several studies have investigated the biological activity of Methanesulfonamide and related compounds:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Dopamine D4 BindingHigh affinity (IC50 = 0.057 nM) for D4 receptor; selective over D2 receptor
Antimicrobial ActionPotential inhibition of bacterial growth via folic acid synthesis disruption
Serotonin InteractionSelectivity against serotonin receptors suggests potential for mood regulation

Q & A

Basic: What are the recommended synthetic routes for Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Preparation of the piperazine intermediate by coupling 4-methoxyphenylpiperazine with a propyl linker using nucleophilic substitution (e.g., K₂CO₃ as a base in DMF at 80°C) .
  • Step 2: Functionalization of the phenyl ring via Mitsunobu reaction or alkylation to introduce the propoxy group.
  • Step 3: Methanesulfonamide conjugation using methanesulfonyl chloride under inert conditions (e.g., dry THF, triethylamine) .
    Yield Optimization:
  • Use high-purity reagents and anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Intermediate purification (e.g., column chromatography) is critical before proceeding to subsequent steps .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the methanesulfonamide group (δ ~3.0 ppm for CH₃SO₂) and the piperazine-propoxyphenyl linkage .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., ESI+ mode for [M+H]+ ion).
  • X-ray Crystallography: For definitive confirmation of stereochemistry and intermolecular interactions, particularly if the compound crystallizes .

Advanced: How can researchers investigate the compound’s interaction with serotonin or dopamine receptors given its piperazine moiety?

Answer:

  • In Silico Docking: Use molecular modeling tools (e.g., AutoDock Vina) to predict binding affinity to 5-HT₁A or D₂ receptors, leveraging the piperazine scaffold’s known role in neurotransmitter modulation .
  • In Vitro Binding Assays: Radioligand displacement assays (e.g., [³H]Ketanserin for 5-HT₂A) to measure IC₅₀ values. Ensure competitive binding conditions (pH 7.4, 37°C) .
  • Functional Assays: cAMP accumulation or calcium flux assays in HEK293 cells expressing target receptors to assess agonism/antagonism .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Answer:

  • Assay-Specific Variables: Compare cell lines (e.g., RAW264.7 macrophages for inflammation vs. MCF-7 for cancer) and dosing regimens .
  • Metabolic Stability: Test if metabolite formation (e.g., demethylation of the methoxy group) alters activity. Use liver microsomes or S9 fractions to identify metabolites .
  • Target Profiling: Perform kinase or protease panels (e.g., Eurofins Cerep) to identify off-target effects that may explain divergent results .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assay in cancer (HeLa, A549) and normal (HEK293) cell lines to assess selectivity .
  • Enzyme Inhibition: Fluorometric assays for COX-2 or PDE4B, with Celecoxib or Rolipram as positive controls .

Advanced: What strategies are recommended for improving the compound’s pharmacokinetic properties (e.g., bioavailability)?

Answer:

  • Solubility Enhancement: Co-solvent systems (PEG-400/water) or cyclodextrin inclusion complexes .
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding: Use equilibrium dialysis to measure % bound and adjust lipophilicity (logP) via substituent modifications .

Basic: How can researchers validate the purity of synthesized batches?

Answer:

  • HPLC-UV/ELSD: Use a C18 column (e.g., Chromolith) with gradient elution (ACN/water + 0.1% TFA). Purity ≥95% is acceptable for biological testing .
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA): Detect residual solvents (e.g., DMF) that may interfere with assays .

Advanced: What computational methods can predict the compound’s ADME/Tox profile?

Answer:

  • ADME Prediction: SwissADME or pkCSM to estimate permeability (Caco-2), blood-brain barrier penetration, and hepatic clearance .
  • Toxicity Screening: ProTox-II for hepatotoxicity or AMES mutagenicity alerts. Validate findings with zebrafish embryo assays (FET test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.